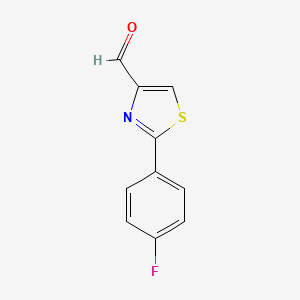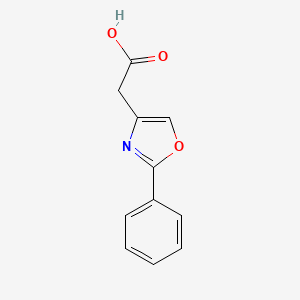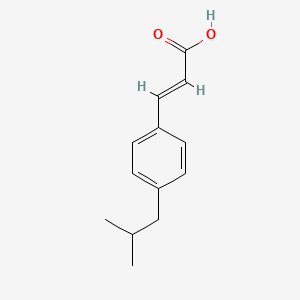
3,4,6-Tri-O-acetyl-L-glucal
Vue d'ensemble
Description
3,4,6-Tri-O-acetyl-L-glucal, also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate, is the acetate protected cyclic enol-ether (glycal) of D-glucose . It is a building block useful in the synthesis of a range of carbohydrates . The molecular formula is C12H16O7 and the molecular weight is 272.25 .
Synthesis Analysis
This compound is used in various synthesis processes. For instance, it is used in the Ferrier rearrangement of acetylated glucal . It is also used in the synthesis of a 16-membered macrolactone natural product (−)-A26771B . Another synthesis method involves the use of a Zn/AcOH/AcONa/CuSO4 mixture .Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclic vinyl ether, which is extensively substituted . The InChI string representation isInChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1 . Chemical Reactions Analysis
As an alkene, a glycal can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . 3,4,6-Tri-O-acetyl-D-glucal can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .Physical And Chemical Properties Analysis
This compound appears as a crystalline powder . It is soluble in chloroform and ethanol, but insoluble in water . The exact mass is 272.08960285 g/mol .Applications De Recherche Scientifique
Chlorination and Hydrolysis Processes : Adamson and Foster (1969) discovered that chlorination of 3,4,6-tri-O-acetyl-D-glucal in daylight leads to the formation of 2-chloro-2-deoxy-D-glucose and other derivatives, providing an improved route for synthesizing these compounds (Adamson & Foster, 1969).
Epoxidation and Formation of Anhydrosugars : Cheshev, Marra, and Dondoni (2006) conducted a multi-gram epoxidation of 3,4,6-tri-O-benzyl-D-glucal and D-galactal, yielding corresponding 1,2-anhydrosugars with high selectivity (Cheshev, Marra, & Dondoni, 2006).
Electrochemical Bromochlorination : Damljanović et al. (2011) studied the electrochemical bromochlorination of peracetylated glycals including 3,4,5-tri-O-acetyl-D-glucal, leading to the formation of 2-bromo-2-deoxy-glycopyranosyl chlorides (Damljanović et al., 2011).
Catalysis by Mercuric Ion : Gonzalez, Lesage, and Perlin (1975) discovered that in the presence of mercuric sulfate, 3,4,6-tri-O-acetyl-D-glucal can be converted into various aldehydes, demonstrating the role of mercuric ion in catalyzing these transformations (Gonzalez, Lesage, & Perlin, 1975).
Photochemical Addition of Acetone : Matsuura et al. (1973) investigated the irradiation of 3,4,6-tri-O-acetyl-D-glucal in different solvent mixtures, elucidating the effects on the photochemical addition process (Matsuura et al., 1973).
Synthesis of 2-Fluoroglucal Derivatives : Boyd, Jones, Quayle, and Waring (2006) described the synthesis of 3,4,6-Tri-O-methyl-D-glucal from 3,4,6-tri-O-acetyl-D-glucal, demonstrating its application in the creation of vinyl carbanions and subsequent reactions (Boyd et al., 2006).
Stereoselective Synthesis of Unsaturated Pseudoglycosides : Regueira et al. (2016) explored the ultrasound-promoted glycosidation of alcohols using 3,4,6-tri-O-acetyl-D-glucal, achieving good yields and selectivity (Regueira et al., 2016).
Electrochemical Bromination in DMSO : Damljanović et al. (2010) conducted an electrochemical bromination study of 3,4,6-tri-O-acetyl-D-glucal in DMSO, which led to the formation of monobrominated glucose and mannose derivatives (Damljanović et al., 2010).
Protic Acid-Mediated Synthesis of Unsaturated-O-Glucosides : Agarwal, Rani, and Vankar (2004) demonstrated the use of perchloric acid supported on silica gel in converting glucals into 2,3-unsaturated-O-glucosides with good yields and selectivity (Agarwal, Rani, & Vankar, 2004).
Conformational Studies at the DFT Level : Nowacki and Liberek (2018) performed comparative conformational studies of 3,4,6-tri-O-acetyl-1,5-anhydro-2-deoxyhex-1-enitols, providing insights into the conformational equilibria and molecular interactions of these compounds (Nowacki & Liberek, 2018).
Mécanisme D'action
Target of Action
3,4,6-Tri-O-acetyl-L-glucal is a pivotal compound used extensively in the synthesis of a wide range of carbohydrate derivatives . It is a building block for the synthesis of oligosaccharides in both solution and solid-phase . It is also used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol .
Mode of Action
This compound, also known as a glycal, is an unsaturated sugar derivative in which the double bond engages the anomeric carbon atom . This structure allows for regio- and stereoselective transformations, directly or indirectly related to glycosylation . It can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . It can also undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of carbohydrates. It plays a crucial role in the synthesis of 2-deoxy sugars and oligosaccharides , and also serves as precursors of C-glycosyl compounds .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the wide range of carbohydrate derivatives it helps synthesize . These derivatives have applications in various fields, including drug discovery, due to the role of glycoconjugates in biological recognition and signal transduction processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid can trigger a Ferrier rearrangement . .
Safety and Hazards
Orientations Futures
3,4,6-Tri-O-acetyl-L-glucal is being used in chemical and enzymatic synthesis of complex carbohydrates and in the synthesis of C-oligosaccharides and glycoproteins . There is an increased interest in exploring carbohydrate scaffolds in drug discovery as a consequence of identifying the role of glycoconjugates in biological recognition and signal transduction processes . An interesting enzymatic deprotection strategy has been applied to 3,4,6-tri-O-acetyl-d-glucal, which is operationally simple, easy to scale-up, and the biocatalyst might be effortlessly recycled from the reaction mixture .
Analyse Biochimique
Biochemical Properties
3,4,6-Tri-O-acetyl-L-glucal plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides and glycosides. It acts as a building block for the synthesis of 2-azido- and 2-deoxy-L-glucoses and 1,2-epoxides . The compound interacts with various enzymes and proteins, including glycosyltransferases and glycosidases, which facilitate the transfer of sugar moieties and the hydrolysis of glycosidic bonds, respectively. These interactions are crucial for the formation and modification of complex carbohydrates.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. . This reactivity enables the compound to participate in the synthesis of deoxy monosaccharides and other carbohydrate derivatives. Additionally, this compound can undergo Ferrier rearrangement with an alcohol and Lewis acid to produce 2,3-unsaturated products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at temperatures below -15°C . Over time, it may undergo hydrolysis, leading to the formation of acetic acid and L-glucal. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of glycosylation and carbohydrate metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can be incorporated into glycoproteins and glycolipids without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cytotoxicity and disruption of cellular metabolism . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. The compound can be metabolized by glycosyltransferases and glycosidases, leading to the formation of complex carbohydrates and glycosides . Additionally, this compound can influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in carbohydrate metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in various cellular compartments. The transport and distribution of this compound are essential for its incorporation into glycoproteins and glycolipids, which are critical for cell signaling and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on glycosylation and carbohydrate metabolism. These localization patterns are crucial for the compound’s activity and function within the cell .
Propriétés
IUPAC Name |
[(2S,3R,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-SDDRHHMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)









